![molecular formula C20H25F3N4O2 B1368193 V-0219](/img/structure/B1368193.png)
V-0219
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
V-0219 is a useful research compound. Its molecular formula is C20H25F3N4O2 and its molecular weight is 410.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
V-0219 is a small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). It has emerged as a promising candidate in the treatment of type 2 diabetes and obesity due to its ability to enhance insulin secretion and reduce food intake. This compound represents a significant advancement over traditional peptidic agonists by offering potential benefits such as oral administration and fewer side effects.
This compound functions by increasing the efficacy of GLP-1R stimulation. This receptor plays a crucial role in glucose metabolism and appetite regulation. The compound exhibits subnanomolar potency in potentiating insulin secretion, which is critical for managing blood glucose levels in diabetic patients. The mechanism involves the modulation of calcium mobilization in response to receptor activation, enhancing the physiological effects of GLP-1.
In Vivo Studies
Research conducted on this compound has demonstrated significant biological activity in various animal models:
- Glucose Handling : In studies involving normal and diabetic rodents, this compound improved glucose handling significantly. For instance, administration of this compound (0.04 and 0.2 mg/kg) resulted in enhanced glucose tolerance when tested in Wistar rats following a glucose challenge.
- Food Intake : The compound also showed a notable reduction in food intake. Injections of this compound (5 μg/kg) led to decreased feeding behavior that persisted for up to two hours post-administration.
These findings highlight the compound's potential as an effective treatment for metabolic disorders characterized by dysregulated glucose homeostasis and obesity.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable characteristics for oral bioavailability. The enantioselective synthesis revealed that the (S)-enantiomer demonstrated oral efficacy, which is crucial for patient compliance and therapeutic effectiveness.
Data Table: Summary of Biological Activity
Study | Animal Model | Dosage (mg/kg) | Effect on Glucose Handling | Effect on Food Intake |
---|---|---|---|---|
Wistar Rats | Normal | 0.04, 0.2 | Improved | N/A |
Fatty Diabetic Zucker Rats | Diabetic | 0.4 | Significant improvement | Reduced |
Wistar Rats | Normal | 5 (icv) | N/A | Decreased |
Case Study: Efficacy in Diabetic Models
A series of experiments were conducted using diabetic rodent models to assess the efficacy of this compound. In these studies, subjects treated with this compound exhibited:
- Improved Insulin Secretion : Measurements indicated a doubling of insulin secretion at nanomolar concentrations.
- Enhanced Glycemic Control : Post-prandial glucose levels were significantly lower in treated animals compared to controls.
These outcomes suggest that this compound could play a vital role in managing diabetes through dual mechanisms—enhancing insulin secretion and reducing appetite.
科学研究应用
Key Features of V-0219:
- Potency : Exhibits subnanomolar potency in potentiating insulin secretion.
- Selectivity : Shows no significant off-target activities across a panel of GPCRs.
- Oral Efficacy : Demonstrated effectiveness when administered orally in animal models.
Diabetes and Obesity Research
This compound has been extensively studied for its role in diabetes management. Its ability to enhance GLP-1R activity makes it a valuable candidate for research aimed at developing new treatments for type 2 diabetes and obesity.
Case Study: Rodent Models
In vivo studies have shown that this compound significantly reduces food intake and improves glucose tolerance in normal and diabetic rodents. For instance, administration at a dose of 0.1 mg/kg improved glucose tolerance without affecting body weight negatively .
Pharmacokinetic Studies
Pharmacokinetic evaluations indicate that this compound has a half-life of approximately 3 hours in plasma with moderate brain penetration. The oral bioavailability is reported to be around 39%, supporting its potential as an orally administered therapeutic agent .
Comparative Studies with Other Modulators
This compound has been compared to other GLP-1R modulators, showcasing its superior potency and efficacy profile. For example, it has been shown to double insulin secretion at nanomolar concentrations, outperforming several existing treatments .
Table 1: Pharmacological Profile of this compound
Parameter | Value |
---|---|
Potency | Subnanomolar |
Oral Bioavailability | 39% |
Half-life | ~3 hours |
Effective Dose (Rodents) | 0.1 mg/kg |
Reduction in Food Intake | Significant |
Table 2: Comparative Efficacy of GLP-1R Modulators
Compound | Potency | Oral Efficacy | Food Intake Reduction |
---|---|---|---|
This compound | Subnanomolar | Yes | Significant |
Exendin-4 | Nanomolar | Limited | Moderate |
LSN3160440 | Micromolar | Yes | Minimal |
Conclusions
This compound represents a significant advancement in the field of diabetes and obesity research due to its unique mechanism as a positive allosteric modulator of GLP-1R. Its potent effects on insulin secretion and glucose handling make it a promising candidate for further clinical development. Continued research is essential to fully understand its therapeutic potential and to explore its applications in human subjects.
属性
分子式 |
C20H25F3N4O2 |
---|---|
分子量 |
410.4 g/mol |
IUPAC 名称 |
4-[[1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine |
InChI |
InChI=1S/C20H25F3N4O2/c21-20(22,23)17-5-3-16(4-6-17)19-24-18(29-25-19)14-27-7-1-2-15(13-27)12-26-8-10-28-11-9-26/h3-6,15H,1-2,7-14H2 |
InChI 键 |
VFQGZIAZHIRPPQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)CN4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。